molecular formula C7H16Br2Sn B14573806 Bromo(5-bromopentyl)dimethylstannane CAS No. 61222-13-7

Bromo(5-bromopentyl)dimethylstannane

Cat. No.: B14573806
CAS No.: 61222-13-7
M. Wt: 378.72 g/mol
InChI Key: ATFKBVNGJUUZJZ-UHFFFAOYSA-M
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Description

Properties

CAS No.

61222-13-7

Molecular Formula

C7H16Br2Sn

Molecular Weight

378.72 g/mol

IUPAC Name

bromo-(5-bromopentyl)-dimethylstannane

InChI

InChI=1S/C5H10Br.2CH3.BrH.Sn/c1-2-3-4-5-6;;;;/h1-5H2;2*1H3;1H;/q;;;;+1/p-1

InChI Key

ATFKBVNGJUUZJZ-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(CCCCCBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(5-bromopentyl)dimethylstannane can be synthesized through a multi-step process involving the reaction of dimethyltin dichloride with 5-bromopentyl bromide. The reaction typically occurs in the presence of a base, such as sodium hydride, to facilitate the substitution of chlorine atoms with the bromo(5-bromopentyl) group. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bromo(5-bromopentyl)dimethylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The tin atom can undergo oxidation, leading to the formation of tin oxides or other tin-containing compounds.

    Reduction Reactions: The compound can be reduced to form different organotin species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include organotin compounds with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include tin oxides and other oxidized tin species.

    Reduction Reactions: Products include reduced organotin compounds with varying degrees of tin oxidation states.

Scientific Research Applications

Bromo(5-bromopentyl)dimethylstannane has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in medical imaging.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bromo(5-bromopentyl)dimethylstannane involves its interaction with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the compound’s reactivity and biological activity. The bromine atoms can participate in substitution reactions, altering the compound’s chemical structure and properties.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Trimethyltin Bromide ($ \text{Me}_3\text{SnBr} $) :

    • Simpler structure with three methyl groups and one bromide.
    • Higher volatility and lower molecular weight ($ \text{MW} = 276.8 \, \text{g/mol} $) compared to Bromo(5-bromopentyl)dimethylstannane ($ \text{MW} = 420.7 \, \text{g/mol} $).
    • Trimethyltin bromide is more reactive in nucleophilic substitutions but less thermally stable due to weaker Sn-C bonds.
  • Tributyltin Bromide ($ \text{Bu}_3\text{SnBr} $) :

    • Larger alkyl groups (butyl) enhance lipophilicity and reduce solubility in polar solvents.
    • Lower reactivity in cross-coupling reactions due to steric hindrance from bulky substituents.
    • This compound’s bromopentyl chain provides a balance between reactivity and stability, enabling selective functionalization.
  • Dibutyltin Dichloride ($ \text{Bu}2\text{SnCl}2 $) :

    • Dichloride substitution increases Lewis acidity, making it a stronger catalyst in esterification or polyurethane formation.
    • This compound’s bromine substituents offer different leaving-group dynamics, favoring alkylation or transmetallation reactions.

Physicochemical Properties

Property This compound Trimethyltin Bromide Tributyltin Bromide
Molecular Weight (g/mol) 420.7 276.8 426.1
Melting Point (°C) ~45–50 (estimated) 37–39 -20 (liquid)
Solubility Soluble in THF, DCM; insoluble in H₂O Soluble in ethers Soluble in hydrocarbons
Stability Air-sensitive, decomposes above 100°C Moderately stable Stable up to 200°C

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